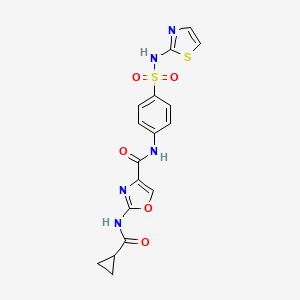

![molecular formula C19H17N5O3S B2496536 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1358741-29-3](/img/structure/B2496536.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide involves diversified synthetic approaches. One notable method includes the Ugi four-component reaction, leading to the assembly of complex fused tricyclic scaffolds, demonstrating the compound's synthetic versatility and potential for generating structurally varied analogs (An et al., 2017). Additionally, the synthesis of related methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates showcases the compound's adaptability in forming different amino acid derivatives via DCC coupling methods (Fathalla, 2015).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized using various analytical techniques, including IR, NMR, and mass spectrometry, providing insights into the compound's unique tricyclic scaffold and structural motifs. These studies have been instrumental in understanding the compound's molecular framework and its implications for binding and activity in various chemical and biological contexts.

Chemical Reactions and Properties

Reactions involving this compound often result in the formation of novel quinoxaline derivatives, indicating its reactive nature and potential as a precursor for synthesizing a wide range of structurally diverse compounds. The chemical properties, such as reactivity with different amino acid esters and the formation of N-regioisomeric analogs, demonstrate the compound's versatility in chemical transformations (Fathalla, 2015).

Scientific Research Applications

Anticonvulsant Activity

A study by Alswah et al. (2013) focused on the synthesis of novel quinoxaline derivatives, including compounds related to "2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide," for their potential anticonvulsant properties. The derivatives were tested using the metrazol-induced convulsions model, with two compounds showing significant anticonvulsant activities, highlighting the potential of these derivatives in epilepsy treatment (Alswah et al., 2013).

Inotropic Activity

Zhang et al. (2008) synthesized a series of derivatives and evaluated their positive inotropic activity by measuring left atrium stroke volume on isolated rabbit heart preparations. The study found several compounds with favorable activity compared to the standard drug, milrinone, suggesting potential applications in treating heart failure conditions (Zhang et al., 2008).

Anticancer Activity

The design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity were conducted by Al-Suwaidan et al. (2016). This study revealed compounds with broad-spectrum antitumor activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Badran et al. (2003) explored the synthesis of triazolo and ditriazoloquinoxaline derivatives and evaluated some of these derivatives for their antimicrobial and antifungal activities. The findings suggested that certain compounds possess potent antibacterial activity, offering a basis for the development of new antimicrobial agents (Badran et al., 2003).

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA .

Biochemical Pathways

The compound’s intercalation into DNA can disrupt normal cellular processes, including DNA replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

In silico admet profiles have been generated for this compound .

Result of Action

The compound’s intercalation into DNA leads to disruption of normal cellular processes and can result in cell death . This makes the compound potentially useful as an anticancer agent .

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-26-15-8-7-12(9-16(15)27-2)21-17(25)10-28-19-18-23-20-11-24(18)14-6-4-3-5-13(14)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWBBZVQQRITQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-Dimethoxyphenyl)-2-{[1,2,4]triazolo[4,3-A]quinoxalin-4-ylsulfanyl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

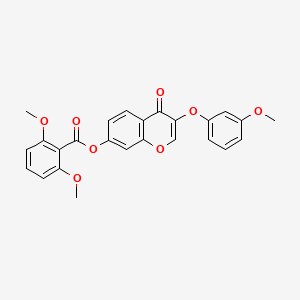

![2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2496455.png)

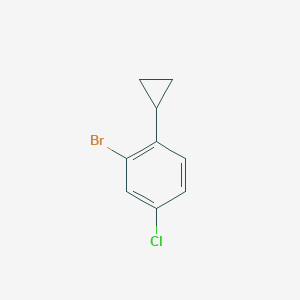

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

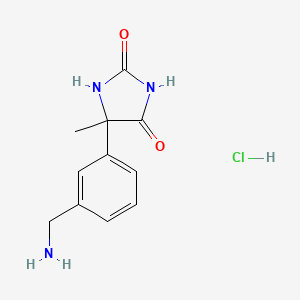

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)